Ibuprofen 2,3-Butylene Glycol Ester is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. The compound is synthesized by esterifying ibuprofen with 2,3-butylene glycol, which alters its pharmacokinetic properties and may enhance its solubility and bioavailability.
Ibuprofen was first developed in the 1960s as a safer alternative to aspirin. It is derived from propionic acid and has been used clinically since the late 1960s. The incorporation of 2,3-butylene glycol into ibuprofen's structure aims to improve its therapeutic efficacy and facilitate better absorption in the body.
Ibuprofen is classified as an NSAID and is recognized for its role as a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes involved in the inflammatory process. The esterification with 2,3-butylene glycol modifies its classification slightly, as it may exhibit different pharmacological properties compared to standard ibuprofen.
The synthesis of Ibuprofen 2,3-Butylene Glycol Ester typically involves the following methods:
The molecular structure of Ibuprofen 2,3-Butylene Glycol Ester can be represented as follows:
The primary chemical reaction involved in synthesizing Ibuprofen 2,3-Butylene Glycol Ester is:
Ibuprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes, which are crucial for prostaglandin synthesis. Prostaglandins are mediators of inflammation, pain, and fever.
Thermal stability studies indicate that the compound maintains integrity at temperatures below its melting point but degrades at higher temperatures .
Ibuprofen 2,3-Butylene Glycol Ester has several scientific uses:
Ibuprofen 2,3-butylene glycol ester (chemical formula: C₁₇H₂₆O₃; molecular weight: 278.39 g/mol) is synthesized primarily via lipase-catalyzed esterification to mask ibuprofen’s carboxylic acid group. Immobilized lipases such as Candida antarctica lipase B (CalB, Novozym 435) and Rhizomucor miehei lipase (Lipozyme RM IM) are optimal biocatalysts, achieving conversion rates of 82–83% under solventless conditions [3] [4]. These enzymes enable regioselective esterification at the primary hydroxyl group of 2,3-butylene glycol (2,3-BG) while operating under mild temperatures (45–60°C). The absence of organic solvents aligns with green chemistry principles, minimizing byproduct formation [3] [7].
Mechanistic insights reveal that CalB’s active site accommodates ibuprofen’s hydrophobic aryl domain and 2,3-BG’s hydroxyl groups, forming a tetrahedral transition state. This facilitates nucleophilic acyl substitution, where the serine residue in CalB’s catalytic triad attacks ibuprofen’s carbonyl carbon, forming an acyl-enzyme intermediate. 2,3-BG then displaces the enzyme, yielding the ester [3] [4]. The enantioselectivity of lipases favors (S)-ibuprofen, crucial for pharmacological activity [6].
Table 1: Biocatalytic Efficiency in Ibuprofen-2,3-BG Ester Synthesis
Biocatalyst | Conversion (%) | Temperature (°C) | Reaction Time (h) | Regioselectivity |
---|---|---|---|---|
CalB (Novozym 435) | 82 ± 4 | 50 | 24 | Primary OH |
Rhizomucor miehei | 83 ± 5 | 45 | 48 | Primary OH |
Chemical catalyst (H₂SO₄) | 70 | 80 | 12 | Low |
Regioselectivity in esterifying 2,3-BG’s two hydroxyl groups (primary at C1, secondary at C2) is governed by kinetic vs. thermodynamic control:
The stereochemistry of 2,3-BG (a chiral C2 carbon) further influences regioselectivity. R-2,3-BG shows 20% faster acylation than its S-enantiomer under identical conditions, attributed to better geometric compatibility with lipase active sites [5] [7].
Table 2: Impact of Reaction Conditions on Regioselectivity
Condition | Primary OH Ester (%) | Secondary OH Ester (%) | Dominant Control |
---|---|---|---|
40°C, 12 h | 85 | 15 | Kinetic |
60°C, 48 h | 35 | 65 | Thermodynamic |
CalB catalyst | 90 | 10 | Kinetic |
Protecting groups address the challenge of diol misacylation during 2,3-BG esterification. Traditional chemical methods use silyl ethers (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) to block the primary hydroxyl group first. After acylation at the secondary OH, the silyl group is removed via fluoride-based desilylation (e.g., tetrabutylammonium fluoride, TBAF) [7]. Though effective, this multi-step approach reduces atom economy and requires toxic reagents.
Enzymatic strategies circumvent protecting groups by leveraging lipase regioselectivity. For example, Lipozyme RM IM selectively acylates the primary OH of unprotected 2,3-BG with 83% efficiency, eliminating deprotection steps [3]. Computational studies confirm that bulky residues in CalB’s active site sterically exclude the secondary OH, achieving >90% regioselectivity [4] [7].
Table 3: Efficiency Comparison of Protection Strategies
Strategy | Steps Required | Overall Yield (%) | Byproduct Formation |
---|---|---|---|
Silyl protection/deprotection | 3 | 65 | Moderate |
Enzymatic (unprotected) | 1 | 83 | Low |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1